molecular formula C12H9F3N2O2 B560168 Teriflunomide CAS No. 163451-81-8

Teriflunomide

Cat. No.: B560168
CAS No.: 163451-81-8
M. Wt: 270.21 g/mol
InChI Key: UTNUDOFZCWSZMS-YFHOEESVSA-N
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Description

Teriflunomide is a pyrimidine synthesis inhibitor with anti-inflammatory and immunomodulatory properties. It is the active metabolite of leflunomide and is marketed under the brand name Aubagio. This compound is primarily used to treat relapsing forms of multiple sclerosis, a chronic autoimmune disease affecting the central nervous system .

Mechanism of Action

Target of Action

Teriflunomide primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are vital for the proliferation of cells, particularly rapidly dividing cells such as T lymphocytes and B lymphocytes .

Mode of Action

This compound acts as an immunomodulatory agent by inhibiting pyrimidine synthesis . It achieves this by inhibiting the action of DHODH, thereby preventing the synthesis of pyrimidines . This inhibition results in a decrease in the proliferation of activated T and B lymphocytes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo synthesis of pyrimidines . This results in a decrease in the number of activated lymphocytes, thereby diminishing the inflammatory response to auto-antigens .

Pharmacokinetics

This compound is well absorbed following oral administration . It is almost entirely protein-bound in plasma (>99%) . The drug demonstrates linear pharmacokinetics at doses of 5–25 mg/day . It has a mean plasma half-life of 10–18 days, and steady-state levels are achieved within 20 weeks . This compound is metabolized via hydrolysis to minor metabolites . Other minor metabolic pathways include oxidation, N-acetylation, and sulfate conjugation . This compound is eliminated unchanged and mainly through bile .

Result of Action

The action of this compound leads to a decrease in the amount of activated CNS lymphocytes, resulting in anti-inflammatory and antiproliferative effects . This is thought to reduce the number of lymphocytes and interfere with their ability to produce the disease response and nerve damage that ultimately leads to relapses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other potentially hepatotoxic drugs may increase the risk of severe liver injury . Additionally, patients with preexisting liver disease may be at increased risk of developing elevated transaminase concentrations during this compound therapy . It’s also important to note that the drug’s efficacy and stability can be affected by factors such as the patient’s overall health status, other medications they are taking, and their individual response to treatment.

Biochemical Analysis

Biochemical Properties

Teriflunomide acts by suppressing the production of new pyrimidines through the inhibition of the enzyme dihydro-orotate dehydrogenase . This biochemical reaction is crucial for the synthesis of DNA and RNA, thereby affecting the proliferation of cells, particularly those of the immune system.

Cellular Effects

This compound has been shown to preserve neuronal activity and protect mitochondria in brain slices exposed to oxidative stress . It also influences cell function by modulating phosphatidylinositol-3-kinase (PI3K) inhibition-mediated behavior alteration in mice .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of dihydro-orotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, this compound reduces the synthesis of pyrimidines, thereby affecting DNA and RNA synthesis and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively mitigate behavioral and biochemical alterations induced by scopolamine . This includes improvements in memory, locomotion, and motor coordination, which might be attributed to the oxidative and inflammatory stress inhibitory potential of this compound .

Dosage Effects in Animal Models

In animal models, different dosages of this compound have shown varying effects. For instance, in mice, this compound at a dosage of 10 mg/kg and 20 mg/kg was able to mitigate scopolamine-induced cognitive impairment .

Metabolic Pathways

This compound is involved in the pyrimidine synthesis pathway, where it inhibits the enzyme dihydro-orotate dehydrogenase . This inhibition affects the production of new pyrimidines, thereby influencing DNA and RNA synthesis and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of teriflunomide involves several steps. One common method includes the reaction of cyano acetyl chloride with para-trifluoromethylaniline in the presence of an acid-binding agent to form 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide. This intermediate is then reacted with acetyl chloride and an acid-binding agent to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the condensation of methyl acetoacetate with triethyl orthoformate to generate ethoxy methylene methyl acetoacetate. This compound undergoes cyclization with azanol to form 5-methyl isoxazole-4-formic acid, which is then reacted with sulfur oxychloride to produce the corresponding acyl chloride. The final step involves condensation with para-trifluoromethylaniline and subsequent ring-opening under alkaline conditions to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Teriflunomide undergoes various chemical reactions, including hydrolysis, oxidation, N-acetylation, and sulfate conjugation .

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions, leading to the formation of minor metabolites.

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    N-acetylation: Utilizes acetic anhydride or acetyl chloride in the presence of a base.

    Sulfate Conjugation: Involves the use of sulfuric acid or sulfate donors.

Major Products: The major products formed from these reactions include various minor metabolites resulting from hydrolysis, oxidation, N-acetylation, and sulfate conjugation .

Scientific Research Applications

Teriflunomide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its selective inhibition of dihydroorotate dehydrogenase, leading to a targeted reduction in lymphocyte proliferation. Unlike other immunomodulatory drugs, this compound does not cause significant immune suppression, making it a safer option for long-term treatment of multiple sclerosis .

Properties

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893457
Record name Teriflunomide
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Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in DMSO (practically insoluble in water).
Record name Teriflunomide
Source DrugBank
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Mechanism of Action

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS.
Record name Teriflunomide
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CAS No.

163451-81-8, 108605-62-5
Record name Teriflunomide
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Record name 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)-
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Record name Teriflunomide [USAN:INN]
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Record name Teriflunomide
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Record name Teriflunomide
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Record name (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
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Record name TERIFLUNOMIDE
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